molecular formula C15H15BrN6O2 B4418971 N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE

N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B4418971
M. Wt: 391.22 g/mol
InChI Key: ANYSXBWWQBBRHO-UHFFFAOYSA-N
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Description

N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique structure that includes a bromine atom, a methoxy group, and a pyridine ring, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its combination of functional groups, which provide unique reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN6O2/c1-23-13-6-11(8-18-15-19-21-22-20-15)5-12(16)14(13)24-9-10-3-2-4-17-7-10/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYSXBWWQBBRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=NNN=N2)Br)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 2
Reactant of Route 2
N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 3
Reactant of Route 3
N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 4
Reactant of Route 4
N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 5
Reactant of Route 5
N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE
Reactant of Route 6
Reactant of Route 6
N-{[3-BROMO-5-METHOXY-4-(PYRIDIN-3-YLMETHOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE

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